XMD8-87: A Comprehensive Technical Guide to its Mechanism of Action
XMD8-87: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of XMD8-87, a potent and selective inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1). This document consolidates key findings, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
XMD8-87 functions as an ATP-competitive inhibitor of TNK2[1][2]. By binding to the ATP-binding pocket of the TNK2 kinase domain, XMD8-87 effectively blocks the transfer of phosphate from ATP to its substrate proteins. This inhibition of TNK2's catalytic activity disrupts downstream signaling pathways, ultimately impacting cell proliferation and survival. While primarily targeting TNK2, XMD8-87 has been observed to have off-target effects on other kinases, most notably Extracellular signal-regulated kinase 5 (ERK5), although with significantly lower potency[1].
Quantitative Data: Potency and Selectivity
The inhibitory activity of XMD8-87 has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.
Table 1: In Vitro Inhibitory Activity against TNK2
| Target | Mutation | Assay Type | IC50 (nM) | Kd (nM) |
| TNK2 | - | Invitrogen Kinase Assay | 35.4 | - |
| TNK2 | - | Ambit Binding Assay | - | 15 |
| TNK2 | D163E | Ba/F3 Cell Proliferation | 38 | - |
| TNK2 | R806Q | Ba/F3 Cell Proliferation | 113 | - |
Data sourced from multiple references[2][3][4][5][6][7].
Table 2: Kinase Selectivity Profile of XMD8-87
| Off-Target Kinase | Assay Type | Kd (nM) | IC50 (nM) |
| BRK | Ambit Binding Assay | 37 | - |
| BRK | Invitrogen Kinase Assay | - | 47 |
| FRK | Ambit Binding Assay | 96 | - |
| FRK | Invitrogen Kinase Assay | - | 264 |
| TNK1 | Ambit Binding Assay | 110 | - |
| GAK | Ambit Binding Assay | 270 | - |
| DCAMKL1 | Ambit Binding Assay | 280 | - |
| CSF1R | Ambit Binding Assay | 330 | - |
| CSF1R | Invitrogen Kinase Assay | - | 428 |
| DCAMKL2 | Ambit Binding Assay | 690 | - |
| DCAMKL2 | Invitrogen Kinase Assay | - | 3200 |
| ERK5 | KinomeScan | Potential Off-Target | - |
This table presents a selection of off-target kinases identified through KinomeScan and subsequent validation assays. Data sourced from reference[1].
Signaling Pathways Modulated by XMD8-87
TNK2 is a critical node in various signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding and activation of EGFR, TNK2 is recruited and activated, leading to the phosphorylation of downstream substrates that regulate cell growth, proliferation, and survival. XMD8-87, by inhibiting TNK2, effectively attenuates these downstream signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of XMD8-87.
In Vitro Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of XMD8-87 against TNK2.
Methodology:
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Reagent Preparation: Recombinant human TNK2 enzyme, a suitable kinase assay buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared.
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Compound Dilution: XMD8-87 is serially diluted in DMSO to generate a range of concentrations.
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Kinase Reaction:
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TNK2 enzyme is pre-incubated with varying concentrations of XMD8-87 or DMSO (vehicle control) in a 96-well plate.
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The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration is typically at its Km value.
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The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
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Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.
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Data Analysis: The luminescence or fluorescence signals are plotted against the logarithm of the XMD8-87 concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTS Assay)
This protocol describes the assessment of XMD8-87's effect on the proliferation of cancer cell lines.
Methodology:
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Cell Culture: Ba/F3 cells engineered to express wild-type or mutant TNK2 are cultured in appropriate media.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
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Compound Treatment: Cells are treated with a serial dilution of XMD8-87 or DMSO for a specified duration (e.g., 72 hours)[3].
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MTS Reagent Addition: Following the incubation period, a methanethiosulfonate (MTS)-based reagent is added to each well.
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Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance is then measured at 490 nm[3].
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Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the EC50 value is calculated.
Western Blotting for Phospho-TNK2 Inhibition
This protocol details the procedure to assess the inhibition of TNK2 autophosphorylation in a cellular context.
Methodology:
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Cell Culture and Treatment: 293T cells are transiently transfected to express a TNK2 construct. The cells are then treated with various concentrations of XMD8-87 or DMSO for a defined period (e.g., 6 hours)[4].
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Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.
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Immunoblotting:
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The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for phosphorylated TNK2 (p-TNK2).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-TNK2 bands is quantified and normalized to the loading control.
Conclusion
XMD8-87 is a well-characterized, potent, and selective ATP-competitive inhibitor of TNK2. Its ability to effectively block TNK2 activity and downstream signaling pathways makes it a valuable tool for studying the biological functions of TNK2 and a potential starting point for the development of novel therapeutic agents targeting TNK2-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of TNK2 and the therapeutic potential of its inhibition.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Probe XMD8-87 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. XMD8-87 | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. XMD8-87|XMD8 87|TNK2 inhibitor [dcchemicals.com]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
